molecular formula C15H20ClN B14593459 2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)- CAS No. 61589-01-3

2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)-

Cat. No.: B14593459
CAS No.: 61589-01-3
M. Wt: 249.78 g/mol
InChI Key: PCWKGORUQIWPQI-UHFFFAOYSA-N
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Description

2-Azaspiro[45]decane, 2-(4-chlorophenyl)- is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)- typically involves the reaction of 4-chlorobenzylamine with cyclohexanone under acidic conditions to form the spirocyclic structure. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This can lead to a decrease in the concentration of certain metabolites or hormones, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which enhances its specificity and potential for targeted interactions in biological systems. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

61589-01-3

Molecular Formula

C15H20ClN

Molecular Weight

249.78 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-azaspiro[4.5]decane

InChI

InChI=1S/C15H20ClN/c16-13-4-6-14(7-5-13)17-11-10-15(12-17)8-2-1-3-9-15/h4-7H,1-3,8-12H2

InChI Key

PCWKGORUQIWPQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCN(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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